molecular formula C11H15Cl2N3S B1392894 3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride CAS No. 1251922-93-6

3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride

Cat. No.: B1392894
CAS No.: 1251922-93-6
M. Wt: 292.2 g/mol
InChI Key: DTHKMDIUQBNSIS-UHFFFAOYSA-N
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Description

3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring, a thiazole ring, and an amine group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of appropriate precursors such as pyridine derivatives and thiazole derivatives under specific conditions.

  • Reduction Reactions: Using reducing agents to convert intermediate compounds to the final product.

  • Amidation Reactions: Forming amides from carboxylic acids and amines.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Types of Reactions:

  • Oxidation: Converting the amine group to a nitro group or other oxidized forms.

  • Reduction: Reducing nitro groups or other oxidized forms back to amines.

  • Substitution Reactions: Replacing hydrogen atoms in the pyridine or thiazole rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives.

  • Reduction Products: Amine derivatives, hydrazine derivatives.

  • Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes. Medicine: Industry: Use in the production of materials, catalysts, or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-(Pyridin-4-yl)thiazole derivatives: Similar in structure but differing in functional groups.

  • Pyridine-based amines: Sharing the pyridine ring but varying in the attached groups.

Uniqueness: 3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride is unique due to its combination of pyridine, thiazole, and amine functionalities, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.2ClH/c12-5-1-2-11-14-10(8-15-11)9-3-6-13-7-4-9;;/h3-4,6-8H,1-2,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHKMDIUQBNSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Reactant of Route 3
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Reactant of Route 4
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Reactant of Route 5
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Reactant of Route 6
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride

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